(5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazolo[3,2-b][1,2,4]triazole core and the subsequent introduction of the chlorophenyl and dichlorobenzylidene groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study various biochemical processes. Its interactions with biological molecules can provide insights into cellular mechanisms and pathways.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials and products. Its unique properties can be harnessed for various industrial applications, including the production of specialty chemicals.
Mechanism of Action
The mechanism of action of (5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazolo[3,2-b][1,2,4]triazole derivatives with different substituents. Examples include:
- 2-(3-chlorophenyl)-5-(benzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 2-(4-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
Uniqueness
The uniqueness of (5Z)-2-(3-chlorophenyl)-5-(2,6-dichlorobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one lies in its specific substituents, which confer distinct chemical and biological properties. These properties can be exploited for various applications, making it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C17H8Cl3N3OS |
---|---|
Molecular Weight |
408.7 g/mol |
IUPAC Name |
(5Z)-2-(3-chlorophenyl)-5-[(2,6-dichlorophenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C17H8Cl3N3OS/c18-10-4-1-3-9(7-10)15-21-17-23(22-15)16(24)14(25-17)8-11-12(19)5-2-6-13(11)20/h1-8H/b14-8- |
InChI Key |
ZDPNAFZAQKTPDG-ZSOIEALJSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)/C(=C/C4=C(C=CC=C4Cl)Cl)/SC3=N2 |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NN3C(=O)C(=CC4=C(C=CC=C4Cl)Cl)SC3=N2 |
Origin of Product |
United States |
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